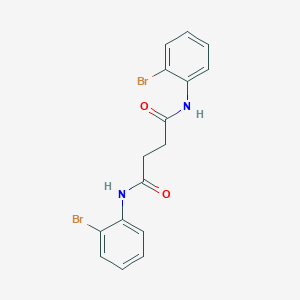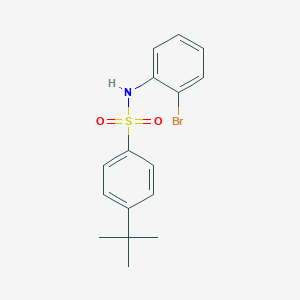![molecular formula C34H42N4O5 B390094 N'-[(E)-{2-METHOXY-5-METHYL-3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE](/img/structure/B390094.png)
N'-[(E)-{2-METHOXY-5-METHYL-3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings, methoxy groups, and hydrazone linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the phenoxyacetyl hydrazone: This step involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-formyl-2-methoxy-5-methylbenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate its biological activity. Additionally, the aromatic rings and methoxy groups contribute to its ability to interact with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-isopropyl-5-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
3-formyl-2-methoxy-5-methylbenzaldehyde: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazone linkages.
Uniqueness
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to exhibit a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C34H42N4O5 |
|---|---|
Peso molecular |
586.7g/mol |
Nombre IUPAC |
N-[(E)-[2-methoxy-5-methyl-3-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C34H42N4O5/c1-21(2)28-11-9-23(5)15-30(28)42-19-32(39)37-35-17-26-13-25(7)14-27(34(26)41-8)18-36-38-33(40)20-43-31-16-24(6)10-12-29(31)22(3)4/h9-18,21-22H,19-20H2,1-8H3,(H,37,39)(H,38,40)/b35-17+,36-18+ |
Clave InChI |
ZKIKXBCGXBZRPI-PKRYOZTKSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=C(C=CC(=C3)C)C(C)C)C |
SMILES isomérico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC(=C2OC)/C=N/NC(=O)COC3=C(C=CC(=C3)C)C(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=C(C=CC(=C3)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390013.png)
![1-[(2,6-Dibromo-4-methoxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B390015.png)
![Methyl 4-[(4-chlorobenzylidene)amino]benzoate](/img/structure/B390017.png)





![4-Chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390026.png)

![N-[4,6-bis(decylamino)-1,3,5-triazin-2-yl]-N-decylamine](/img/structure/B390030.png)

![1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol](/img/structure/B390032.png)
